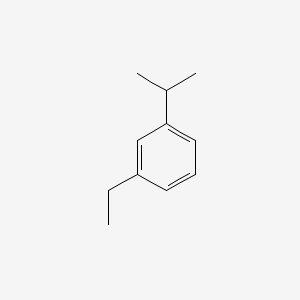

1-ethyl-3-iso-propylbenzene

Descripción general

Descripción

1-ethyl-3-iso-propylbenzene, also known as 1-ethyl-3-isopropylbenzene or m-ethylcumene, is an organic compound with the molecular formula C11H16. It is a derivative of benzene with an ethyl group and an isopropyl group attached to the benzene ring. This compound is part of the aromatic hydrocarbons family and is known for its distinct chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-iso-propylbenzene typically involves Friedel-Crafts alkylation reactions. In this process, benzene reacts with ethyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

1-ethyl-3-iso-propylbenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid at temperatures below 50°C.

Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like FeCl3 or AlCl3.

Oxidation: Potassium permanganate in an alkaline medium or chromic acid in an acidic medium.

Major Products Formed

Nitration: Formation of nitro derivatives.

Halogenation: Formation of halogenated derivatives.

Oxidation: Formation of carboxylic acids.

Aplicaciones Científicas De Investigación

Key Properties

- Molecular Formula :

- Density : 0.86 g/cm³

- Boiling Point : 192 °C

- Flash Point : 62.8 °C

These properties make it suitable for various applications, particularly in solvent use and organic synthesis.

Chemistry

1-Ethyl-3-iso-propylbenzene serves as an important intermediate in organic synthesis. It is utilized in various chemical reactions, including:

- Electrophilic Aromatic Substitution : Participates in nitration, sulfonation, and halogenation.

- Oxidation Reactions : Can be oxidized to form carboxylic acids using agents like potassium permanganate .

Biology

Research has indicated that this compound may influence biological systems. Studies have explored its interactions at the molecular level and its potential effects on cell viability and enzyme inhibition .

Medicine

In pharmacological research, this compound is investigated for its potential as a precursor for pharmaceutical compounds. Its structural characteristics may enhance drug efficacy against resistant bacterial strains .

Industrial Applications

This compound's high solvency power makes it valuable across several industries:

Paints and Coatings

The compound is widely used as a solvent in the formulation of paints and coatings. It helps dissolve resins and pigments, ensuring uniform dispersion and enhancing the durability and performance of coatings .

Adhesives and Sealants

In the adhesives industry, it acts as a solvent that modifies viscosity, improving adhesion properties when mixed with various polymer components .

Cleaning Products

Its solvency capabilities allow for effective cleaning and degreasing applications, making it suitable for industrial cleaning products .

Chemical Manufacturing

The compound is also utilized in chemical manufacturing processes as a solvent for reactions, extractions, and separations due to its ability to dissolve a wide range of compounds .

Case Study 1: Environmental Impact Assessment

A study assessing hydrocarbons in contaminated sites found trace amounts of this compound. Its persistence raised concerns regarding long-term ecological effects .

| Compound | Concentration (mg/kg) |

|---|---|

| Benzene | 90 |

| Toluene | 674 |

| Ethylbenzene | 1600 |

| Xylenes | 11630 |

| 1-Ethyl-3-Iso-Propybenzene | Trace |

Case Study 2: Pharmacological Research

In studies targeting antimicrobial agents, researchers synthesized various alkylbenzenes to evaluate their efficacy against resistant bacterial strains. While specific data on this compound were not highlighted, related compounds showed promising results .

Mecanismo De Acción

The mechanism of action of 1-ethyl-3-iso-propylbenzene primarily involves electrophilic aromatic substitution reactions. The compound’s aromatic ring acts as a nucleophile, reacting with electrophiles to form substituted benzene derivatives. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the loss of a proton to regenerate the aromatic system .

Comparación Con Compuestos Similares

Similar Compounds

Cumene (Isopropylbenzene): Similar structure but with only an isopropyl group attached to the benzene ring.

Ethylbenzene: Contains only an ethyl group attached to the benzene ring.

Toluene (Methylbenzene): Contains a methyl group attached to the benzene ring.

Uniqueness

1-ethyl-3-iso-propylbenzene is unique due to the presence of both ethyl and isopropyl groups on the benzene ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds .

Actividad Biológica

1-Ethyl-3-iso-propylbenzene, also known as isopropyl ethylbenzene, is an aromatic hydrocarbon that has garnered attention due to its potential applications in various fields, including pharmaceuticals and materials science. This article reviews the biological activity of this compound, focusing on its interactions at the molecular level, toxicological data, and potential therapeutic uses.

This compound has the following chemical properties:

- Molecular Formula: C12H16

- Density: 0.86 g/cm³

- Melting Point: < -20 °C

- Boiling Point: 192 °C

- Flash Point: 62.8 °C .

Toxicological Profile

The toxicological assessment of this compound indicates that it may exhibit moderate toxicity in certain biological systems. A study evaluating various alkylbenzenes found that compounds similar in structure can affect cell viability and induce cytotoxicity at high concentrations. The specific effects of this compound on human health and environmental safety are still under investigation, but preliminary data suggest potential risks associated with prolonged exposure .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies on related compounds have indicated that alkylbenzenes can act as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes . Understanding the inhibitory effects of this compound could provide insights into its pharmacological potential.

Case Study 1: Environmental Impact Assessment

A comprehensive environmental impact assessment was conducted to evaluate the presence of various hydrocarbons, including this compound, in contaminated sites. The results indicated that while the compound was present in trace amounts, its persistence in soil and water systems raised concerns about long-term ecological effects .

| Compound | Concentration (mg/kg) |

|---|---|

| Benzene | 90 |

| Toluene | 674 |

| Ethylbenzene | 1600 |

| Xylenes | 11630 |

| 1-Ethyl-3-Iso-Propybenzene | Trace |

Case Study 2: Pharmacological Research

In a pharmacological study targeting new antimicrobial agents, researchers synthesized various alkylbenzenes and tested their efficacy against resistant bacterial strains. Although specific data on this compound were not highlighted, related compounds showed promising results in inhibiting bacterial growth, suggesting that structural modifications could enhance biological activity .

Structure–Activity Relationship (SAR)

The biological activity of alkylbenzenes often correlates with their structural features. A quantitative structure–activity relationship (QSAR) analysis indicated that molecular size and functional groups significantly influence biological interactions. For instance, increasing alkyl chain length typically enhances lipophilicity, potentially improving membrane permeability and bioactivity .

Future Directions

Further research is necessary to elucidate the specific biological mechanisms of action for this compound. Potential areas for future studies include:

- Detailed toxicological evaluations to establish safe exposure levels.

- Investigations into antimicrobial efficacy against a broader range of pathogens.

- Exploration of its role as an enzyme inhibitor in drug metabolism.

Propiedades

IUPAC Name |

1-ethyl-3-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-4-10-6-5-7-11(8-10)9(2)3/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLSBTNLESMZTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074712 | |

| Record name | Benzene, 1-ethyl-3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4920-99-4 | |

| Record name | 1-Ethyl-3-isopropylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4920-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cumene, m-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004920994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethyl-3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.